Cas no 226712-43-2 ((3,5-Dimethylbenzyl)triphenylphosphonium chloride)

(3,5-Dimethylbenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt widely used as a phase-transfer catalyst and reagent in organic synthesis. Its stable phosphonium structure facilitates nucleophilic substitution reactions, particularly in the formation of ylides for Wittig reactions. The presence of methyl groups on the benzyl moiety enhances steric and electronic properties, improving selectivity in certain transformations. This compound is valued for its high reactivity, compatibility with various solvents, and utility in generating stabilized phosphoranes. It is commonly employed in the synthesis of alkenes, pharmaceuticals, and fine chemicals, offering consistent performance under controlled conditions. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
(3,5-Dimethylbenzyl)triphenylphosphonium chloride structure
226712-43-2 structure
Product Name:(3,5-Dimethylbenzyl)triphenylphosphonium chloride
CAS No:226712-43-2
MF:C27H26ClP
MW:416.922107219696
CID:1093265
PubChem ID:72942646
Update Time:2025-06-25

(3,5-Dimethylbenzyl)triphenylphosphonium chloride Chemical and Physical Properties

Names and Identifiers

    • (3,5-Dimethylbenzyl)triphenylphosphonium chloride
    • (3,5-dimethylphenyl)methyl-triphenylphosphanium,chloride
    • (3,5-dimethylphenyl)methyl-triphenylphosphanium;chloride
    • (3,5-Dimethylbenzyl)triphenylphosphoniumchloride
    • 226712-43-2
    • SCHEMBL3638045
    • [(3,5-DIMETHYLPHENYL)METHYL]TRIPHENYLPHOSPHANIUM CHLORIDE
    • Inchi: 1S/C27H26P.ClH/c1-22-18-23(2)20-24(19-22)21-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-20H,21H2,1-2H3;1H/q+1;/p-1
    • InChI Key: PJCQPRQWIITEGN-UHFFFAOYSA-M
    • SMILES: [Cl-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CC1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 416.1460655g/mol
  • Monoisotopic Mass: 416.1460655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

(3,5-Dimethylbenzyl)triphenylphosphonium chloride Pricemore >>

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Additional information on (3,5-Dimethylbenzyl)triphenylphosphonium chloride

(3,5-Dimethylbenzyl)triphenylphosphonium Chloride: A Comprehensive Overview

The compound with CAS No. 226712-43-2, commonly referred to as (3,5-Dimethylbenzyl)triphenylphosphonium chloride, is a significant entity in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and diverse applications across various industries. In this article, we delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.

Structure and Synthesis

(3,5-Dimethylbenzyl)triphenylphosphonium chloride consists of a triphenylphosphine moiety attached to a 3,5-dimethylbenzyl group. The molecule's structure is characterized by a central phosphorus atom bonded to three phenyl groups and a benzyl substituent. The synthesis of this compound typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as 3,5-dimethylbenzyl chloride, in a polar aprotic solvent. This reaction is facilitated by the formation of a phosphonium salt intermediate, which is subsequently quenched to yield the final product.

Recent studies have explored alternative synthetic routes to enhance the efficiency and scalability of this process. For instance, researchers have employed microwave-assisted synthesis techniques to accelerate the reaction kinetics and improve yield. These advancements highlight the compound's potential for large-scale production in industrial settings.

Physical and Chemical Properties

(3,5-Dimethylbenzyl)triphenylphosphonium chloride exhibits distinct physical and chemical properties that make it suitable for various applications. It is typically a white crystalline solid with a melting point of approximately 180°C. The compound is soluble in common organic solvents such as dichloromethane and THF but is sparingly soluble in water. Its chemical stability under standard conditions makes it ideal for use in both laboratory and industrial environments.

The compound's reactivity is primarily attributed to its phosphonium salt structure. Phosphonium salts are known for their ability to act as phase-transfer catalysts due to their dual hydrophilic-hydrophobic nature. This property has been exploited in numerous catalytic processes, including asymmetric catalysis and polymerization reactions.

Applications in Organic Synthesis

(3,5-Dimethylbenzyl)triphenylphosphonium chloride has found extensive use in organic synthesis as a precursor for generating ylides via deprotonation with strong bases like sodium hydride or potassium tert-butoxide. These ylides are key intermediates in the preparation of various heterocyclic compounds, including thiophenes, furans, and pyrroles.

A recent study published in *Organic Letters* demonstrated the utility of this compound in the synthesis of biologically active molecules. By employing it as a ylide precursor, researchers successfully synthesized a series of imidazopyridine derivatives with potential antitumor activity. This highlights the compound's role in drug discovery and development.

Role in Materials Science

Beyond organic synthesis, (3,5-Dimethylbenzyl)triphenylphosphonium chloride has emerged as a valuable component in materials science applications. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis.

In the field of polymer science, this compound has been employed as an initiator for controlled radical polymerization (CRP). A study published in *Macromolecules* revealed that its use as an initiator enabled the synthesis of well-defined polystyrene chains with narrow molecular weight distributions. This advancement underscores its potential for producing high-performance polymers for industrial applications.

Environmental Considerations

The environmental impact of (3,5-Dimethylbenzyl)triphenylphosphonium chloride has also been a topic of interest among researchers. Studies have focused on its biodegradability and toxicity profiles to assess its safety for use in eco-friendly processes.

A recent investigation conducted by scientists at the University of California revealed that the compound exhibits low toxicity towards aquatic organisms under standard testing conditions. Furthermore, it demonstrated moderate biodegradability under aerobic conditions, suggesting that it can be safely integrated into sustainable chemical processes.

Conclusion

In summary, (3,5-Dimethylbenzyl)triphenylphosphonium chloride, with CAS No. 226712-43-2, is a versatile compound with significant contributions to organic chemistry and materials science. Its unique structure enables diverse applications ranging from organic synthesis to polymerization processes. As research continues to uncover new avenues for its utilization, this compound is poised to play an even more prominent role in advancing scientific innovation while maintaining environmental sustainability.

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